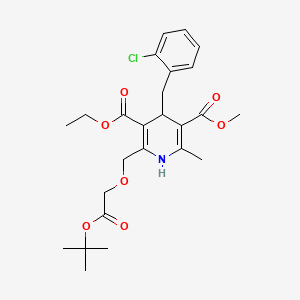
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexadiene, featuring a butanol side chain attached to a methyl-substituted cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-1,4-diene and butanal.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-methylcyclohexa-1,4-diene with magnesium in anhydrous ether. This Grignard reagent is then reacted with butanal to form the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-one or 4-(4-Methylcyclohexa-1,4-dien-1-yl)butanal.
Reduction: 4-(4-Methylcyclohexyl)butan-1-ol.
Substitution: 4-(4-Methylcyclohexa-1,4-dien-1-yl)butyl chloride.
Aplicaciones Científicas De Investigación
4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylcyclohexa-1,4-dien-1-yl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexadiene ring can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylcyclohexa-1,4-dien-1-yl)methanol: Similar structure but with a shorter side chain.
4-(4-Methylcyclohexa-1,4-dien-1-yl)ethanol: Another similar compound with a different side chain length.
4-(4-Methylcyclohexa-1,4-dien-1-yl)propan-1-ol: Similar but with a three-carbon side chain.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-(4-methylcyclohexa-1,4-dien-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5,8,12H,2-4,6-7,9H2,1H3 |
Clave InChI |
DMIGZTMSXIFHPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=CC1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



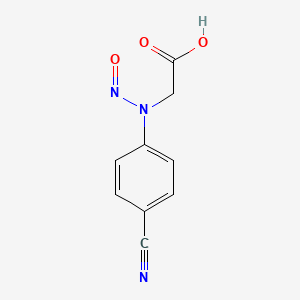
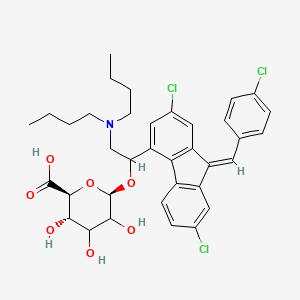
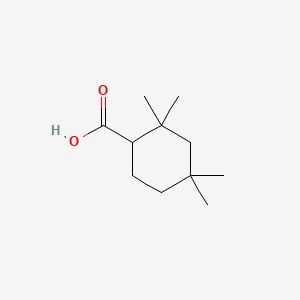
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
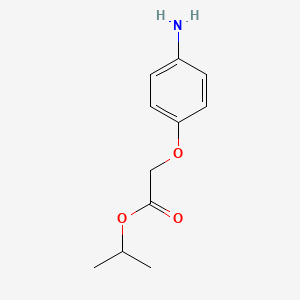
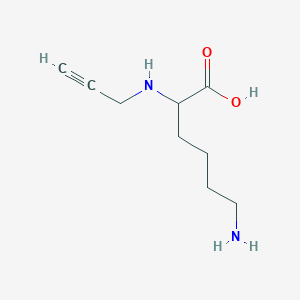

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)


